molecular formula C14H8BrNO2S B10884312 (E)-4-((5-Bromothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one

(E)-4-((5-Bromothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one

Cat. No.: B10884312
M. Wt: 334.19 g/mol
InChI Key: BBWQIVHLOMQZCT-DHZHZOJOSA-N
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Description

    (E)-4-((5-Bromothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one: , is a heterocyclic compound.

  • Its chemical structure consists of an oxazole ring fused with a thiophene ring, and it contains a carbonyl group and a nitroso group.
  • The compound exhibits interesting electronic properties due to its conjugated system.
  • Preparation Methods

  • Chemical Reactions Analysis

      (E)-4-((5-Bromothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one: can undergo various reactions:

    • Common reagents include palladium catalysts, reducing agents, and nucleophiles.
    • Major products depend on reaction conditions and substituents.
  • Scientific Research Applications

      Chemistry: Used as a building block for more complex molecules.

      Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).

      Medicine: Research into its pharmacological properties and potential drug development.

      Industry: May find applications in materials science or organic electronics.

  • Mechanism of Action

    • The compound’s effects depend on its specific application.
    • Molecular targets and pathways would vary based on its use (e.g., as a ligand, drug, or material).
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s properties and applications are an active area of research, and further studies may reveal additional insights

    Properties

    Molecular Formula

    C14H8BrNO2S

    Molecular Weight

    334.19 g/mol

    IUPAC Name

    (4E)-4-[(5-bromothiophen-2-yl)methylidene]-2-phenyl-1,3-oxazol-5-one

    InChI

    InChI=1S/C14H8BrNO2S/c15-12-7-6-10(19-12)8-11-14(17)18-13(16-11)9-4-2-1-3-5-9/h1-8H/b11-8+

    InChI Key

    BBWQIVHLOMQZCT-DHZHZOJOSA-N

    Isomeric SMILES

    C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(S3)Br)/C(=O)O2

    Canonical SMILES

    C1=CC=C(C=C1)C2=NC(=CC3=CC=C(S3)Br)C(=O)O2

    Origin of Product

    United States

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